Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzamido group and the fluorophenyl group. The final step involves the formation of the piperidine ring and the esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can yield primary or secondary amines.
Scientific Research Applications
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Similar structure but lacks the benzamido and fluorophenyl groups.
Ethyl nipecotate: Similar piperidine ring but different substituents.
Indole derivatives: Share the aromatic ring system but differ in the specific functional groups attached.
Uniqueness
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzamido group, fluorophenyl group, and piperidine ring makes it distinct from other similar compounds.
Biological Activity
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its complex molecular structure, the compound features a piperidine ring, a benzamido group, and a thiophene moiety, along with a fluorophenyl substituent. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Molecular Formula : C28H31FN2O3S
- Molecular Weight : Approximately 494.6 g/mol
- Structure : The compound consists of multiple functional groups that may enhance its binding capabilities and biological activity compared to simpler analogs.
Biological Activity Overview
Recent studies indicate that this compound exhibits promising antimicrobial and anticancer properties . The mechanism of action is believed to involve interactions with specific molecular targets, where the benzamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group enhances hydrophobic interactions.
- Antimicrobial Activity : The compound may inhibit the growth of various microorganisms through disruption of cellular processes.
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways.
Antimicrobial Studies
Preliminary research has shown that this compound possesses antimicrobial properties. In vitro assays demonstrated significant inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Anticancer Studies
In cancer research, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it has a selective cytotoxic profile, with lower toxicity to normal cells compared to cancerous cells. The effective concentration (EC50) values ranged from 0.64 µM to 2.95 µM across different cell lines tested .
Case Studies
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Binding affinity studies suggest that the compound interacts effectively with several receptors and enzymes involved in disease pathways.
Binding Affinity Results
Target Protein | Binding Affinity (Kd) | Mechanism |
---|---|---|
Protein A | 50 nM | Competitive inhibition |
Protein B | 100 nM | Allosteric modulation |
Properties
Molecular Formula |
C28H31FN2O3S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C28H31FN2O3S/c1-4-34-28(33)21-13-15-31(16-14-21)25(22-11-8-12-23(29)17-22)24-18(2)19(3)35-27(24)30-26(32)20-9-6-5-7-10-20/h5-12,17,21,25H,4,13-16H2,1-3H3,(H,30,32) |
InChI Key |
PGNMAYRAIUWYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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